2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 874289-59-5
VCID: VC2904184
InChI: InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3
SMILES: B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O
Molecular Formula: C9H11BFNO4
Molecular Weight: 227 g/mol

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

CAS No.: 874289-59-5

Cat. No.: VC2904184

Molecular Formula: C9H11BFNO4

Molecular Weight: 227 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid - 874289-59-5

Specification

CAS No. 874289-59-5
Molecular Formula C9H11BFNO4
Molecular Weight 227 g/mol
IUPAC Name [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3
Standard InChI Key UIALQZJYMDELNI-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is identified by the CAS number 874289-59-5 and is known by several synonyms in scientific literature . The compound has a molecular formula of C9H11BFNO4, containing carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms in a specific arrangement . The structure consists of a phenyl ring substituted with a fluorine atom at position 2, a boronic acid group (B(OH)2) attached to the same ring, and a methoxy(methyl)carbamoyl group at position 5.

Naming and Synonyms

The compound is recognized by several alternate names in scientific databases and literature:

SynonymReference
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide
2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)benzeneboronic acid
[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid

This variety of nomenclature reflects different approaches to naming the compound based on various chemical naming conventions and structural focus points.

Physical and Chemical Properties

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid possesses distinct physical and chemical characteristics that influence its behavior in various environments and reactions.

Physical Properties

The compound exhibits specific physical properties that are important for its handling, storage, and application in various scientific contexts.

PropertyValueReference
Molecular Weight226.99700 - 227.00 g/mol
Physical StateSolid
Density1.32 g/cm³
Melting Point117-119°C
Boiling Point464.1°C at 760 mmHg
Flash Point234.5°C

These physical properties indicate that the compound is a stable solid at room temperature with relatively high melting and boiling points, suggesting strong intermolecular forces within its crystal structure.

Chemical Reactivity

The chemical reactivity of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is primarily governed by its functional groups. The boronic acid group (B(OH)2) is particularly significant as it can participate in various organic reactions:

  • The boronic acid functionality makes it valuable for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form new carbon-carbon bonds.

  • The carbamoyl group provides sites for further functionalization, potentially allowing for the synthesis of more complex molecules.

  • The fluorine substituent contributes to the compound's stability and can influence its reactivity in certain chemical transformations.

Applications in Research and Industry

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid has several potential applications in scientific research and industrial processes.

Synthetic Organic Chemistry

The compound serves as a valuable building block in organic synthesis, particularly in:

  • Cross-coupling reactions: The boronic acid functionality enables Suzuki-Miyaura coupling reactions, allowing for the construction of complex molecules with carbon-carbon bonds.

  • Pharmaceutical intermediate: The presence of both fluorine and the carbamoyl group makes it relevant for medicinal chemistry applications, where these structural features can influence drug properties including metabolic stability and receptor binding.

Related Compounds and Derivatives

Several structurally similar compounds appear in the scientific literature, highlighting the importance of this chemical class.

Structural Analogs

CompoundCAS NumberMolecular FormulaReference
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid874289-40-4C8H9BFNO3
N-Methoxy-N-methyl 4-borono-2-fluorobenzamide913835-59-3C9H11BFNO4

These related compounds differ in the position of substituents or the nature of the carbamoyl group, which may influence their chemical properties and biological activities.

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